(2-Aminophenyl)[bis(2-methylphenyl)]methanol
Description
(2-Aminophenyl)[bis(2-methylphenyl)]methanol is a tertiary alcohol featuring a central methanol group bonded to a 2-aminophenyl moiety and two 2-methylphenyl substituents. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity due to the methyl groups and hydrogen-bonding capabilities from the amino and hydroxyl groups.
Properties
IUPAC Name |
(2-aminophenyl)-bis(2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-15-9-3-5-11-17(15)21(23,18-12-6-4-10-16(18)2)19-13-7-8-14-20(19)22/h3-14,23H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCBUTWJJXJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)[bis(2-methylphenyl)]methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenylboronic acid with bis(2-methylphenyl)methanone in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or imines.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure.
Major Products:
Oxidation: Quinones, imines.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: (2-Aminophenyl)[bis(2-methylphenyl)]methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)[bis(2-methylphenyl)]methanol involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bis(2-methylphenyl) groups provide hydrophobic interactions that stabilize the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below compares (2-Aminophenyl)[bis(2-methylphenyl)]methanol with key analogs:
Key Research Findings
Hydrogen Bonding and Crystal Packing
Methodological Considerations
Structural analyses of these compounds frequently employ SHELX software () for crystallographic refinement. For example, (2-Aminophenyl)methanol’s hydrogen-bonding network was resolved using SHELXL97, whereas BICARPHEN’s ionic structure likely required advanced refinement techniques due to its complexity .
Biological Activity
(2-Aminophenyl)[bis(2-methylphenyl)]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 94964-71-3
- Molecular Weight : 253.32 g/mol
The compound features an amino group attached to a phenyl ring, which is further substituted by two methylphenyl groups. This unique structure may contribute to its biological activity through various biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially altering their activity and affecting metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.
- Enzyme Modulation : It has been suggested that this compound could inhibit enzymes critical for pathogen survival or cancer cell growth.
- Oxidative Stress Induction : Similar compounds have demonstrated the ability to induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Study 1: Antimicrobial Properties
A study assessed the antimicrobial efficacy of various phenolic compounds, including derivatives of this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL.
Study 2: Cytotoxicity Evaluation
In vitro assays on A549 and HeLa cell lines revealed that this compound exhibited IC values of 25 µM and 30 µM, respectively. These findings suggest a moderate level of cytotoxicity that warrants further investigation into its potential as an anticancer agent.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

